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Compound of Interest

Compound Name: 4-Chloro-1H-indazol-6-ol

Cat. No.: B1497204 Get Quote

An In-Depth Technical Guide to 4-Chloro-1H-indazol-6-ol: Properties, Structure, and Synthetic

Insights for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1H-indazol-6-ol, a
heterocyclic compound of significant interest to researchers and professionals in the field of

drug development. While direct experimental data for this specific molecule is not extensively

published, this document leverages established principles of organic chemistry and data from

closely related analogues to present a robust profile of its chemical properties, structure, and

potential applications. The insights herein are grounded in the extensive body of research on

substituted indazoles, which are recognized as privileged scaffolds in medicinal chemistry.

Introduction to the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a

cornerstone in the design of contemporary therapeutics.[1][2] Indazole derivatives exhibit a

wide array of pharmacological activities, including but not limited to, anti-inflammatory,

antitumor, and anti-HIV properties.[1][2] The versatility of the indazole scaffold lies in its ability

to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and

biological properties. This guide focuses on a specific derivative, 4-Chloro-1H-indazol-6-ol,
elucidating its anticipated characteristics and strategic importance in the synthesis of novel

drug candidates.
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Chemical Properties and Structure of 4-Chloro-1H-
indazol-6-ol
The structure of 4-Chloro-1H-indazol-6-ol is characterized by a chloro substituent at the 4-

position and a hydroxyl group at the 6-position of the indazole ring. This specific substitution

pattern is anticipated to impart distinct chemical properties that are of interest in medicinal

chemistry.

Table 1: Predicted Physicochemical Properties of 4-Chloro-1H-indazol-6-ol
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Property Predicted Value Rationale/Comparison

Molecular Formula C₇H₅ClN₂O
Based on the chemical

structure.

Molecular Weight 168.58 g/mol
Calculated from the molecular

formula.

Appearance Off-white to light brown solid
Inferred from related

substituted indazoles.

Melting Point >200 °C (with decomposition)

The presence of the hydroxyl

group suggests strong

intermolecular hydrogen

bonding, leading to a higher

melting point compared to non-

hydroxylated analogues like 4-

chloro-1H-indazole.

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents (e.g., DMSO, DMF,

methanol).

The hydroxyl group may

slightly increase aqueous

solubility compared to the

parent 4-chloro-1H-indazole,

while the overall aromatic

character dictates solubility in

organic solvents.

pKa
Phenolic proton: ~9-10;

Indazole N-H: ~13-14

The hydroxyl group is

expected to be weakly acidic,

similar to other phenols. The

indazole N-H is generally

weakly acidic.

The chlorine atom at the 4-position acts as a bioisostere for other functional groups and can

influence the electronic properties of the ring system. The hydroxyl group at the 6-position is a

key feature, as it can act as both a hydrogen bond donor and acceptor, which is crucial for

interactions with biological targets such as protein kinases.

Proposed Synthesis and Characterization
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While a specific, published synthesis for 4-Chloro-1H-indazol-6-ol is not readily available, a

highly plausible synthetic route can be devised based on established chemical transformations

and the availability of a key precursor, 4-Chloro-1H-indazol-6-amine.

Synthetic Workflow
The proposed synthesis involves a two-step process starting from the commercially available 4-

Chloro-1H-indazol-6-amine.[3][4]

Starting Material Step 1: Diazotization Step 2: Hydrolysis

4-Chloro-1H-indazol-6-amine Diazonium Salt Intermediate

NaNO₂, aq. H₂SO₄

0-5 °C 4-Chloro-1H-indazol-6-olH₂O, heat

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-1H-indazol-6-ol.

Detailed Experimental Protocol
Step 1: Diazotization of 4-Chloro-1H-indazol-6-amine

Dissolve 4-Chloro-1H-indazol-6-amine (1 equivalent) in an aqueous solution of a strong

mineral acid, such as sulfuric acid, at a temperature of 0-5 °C.

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the

temperature below 5 °C to ensure the stability of the resulting diazonium salt.

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation

of the diazonium salt intermediate.

Rationale: The diazotization of an aromatic amine is a standard and reliable method for

converting the amino group into a diazonium group, which is an excellent leaving group. The

use of a strong acid and low temperature is critical to prevent premature decomposition of the

diazonium salt and unwanted side reactions.
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Step 2: Hydrolysis of the Diazonium Salt

Slowly warm the solution containing the diazonium salt to room temperature and then gently

heat to approximately 50-60 °C.

Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by a

hydroxyl group from the aqueous solvent.

Maintain the temperature until the gas evolution ceases, indicating the completion of the

reaction.

Cool the reaction mixture and extract the product with a suitable organic solvent, such as

ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude product.

Purify the crude 4-Chloro-1H-indazol-6-ol by recrystallization or column chromatography.

Rationale: The hydrolysis of the diazonium salt is a classic method for the synthesis of phenols

from anilines. The reaction proceeds via an SN1-type mechanism where dinitrogen gas is

liberated, and the resulting aryl cation is trapped by water.

Analytical Characterization
The structure of the synthesized 4-Chloro-1H-indazol-6-ol should be confirmed by standard

analytical techniques:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indazole ring. The chemical shifts will be influenced by the electron-

withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl

group. Signals for the phenolic proton and the indazole N-H proton will also be present, and

their chemical shifts may be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic

environment of the carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak

corresponding to the molecular weight of 4-Chloro-1H-indazol-6-ol, confirming its elemental

composition.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and the N-H stretch of the

indazole ring (around 3300-3500 cm⁻¹).

Applications in Drug Discovery
Substituted indazoles are prominent in modern drug discovery, particularly in the development

of kinase inhibitors for oncology. The structural features of 4-Chloro-1H-indazol-6-ol make it

an attractive scaffold for the synthesis of targeted therapeutics.

Role as a Key Intermediate
4-Chloro-1H-indazol-6-ol can serve as a versatile intermediate for further functionalization.

The hydroxyl group can be readily converted into an ether or ester, allowing for the introduction

of various side chains to modulate the compound's biological activity and pharmacokinetic

properties. The indazole nitrogen can also be alkylated or arylated to explore different

substitution patterns.

Potential as a Kinase Inhibitor Scaffold
Many clinically approved kinase inhibitors feature a heterocyclic core that forms key hydrogen

bonding interactions with the hinge region of the kinase active site. The indazole scaffold, with

its hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) functionalities, is well-suited

for this purpose. The 6-hydroxyl group of 4-Chloro-1H-indazol-6-ol can provide an additional

hydrogen bonding interaction, potentially enhancing the binding affinity and selectivity for

specific kinases.
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Drug Action

Cellular Target

Signaling Pathway

4-Chloro-1H-indazol-6-ol
Derivative

Protein Kinase

Inhibition

Downstream Signaling
(e.g., Proliferation, Survival)
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Leads to
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Caption: Potential mechanism of action for a 4-Chloro-1H-indazol-6-ol-based kinase inhibitor.

Conclusion
4-Chloro-1H-indazol-6-ol represents a valuable, albeit not extensively characterized, building

block for medicinal chemistry and drug discovery. Its predicted chemical properties and

plausible synthetic route from readily available starting materials make it an accessible and

attractive scaffold for the development of novel therapeutics, particularly in the area of kinase

inhibition. The insights provided in this guide are intended to empower researchers and drug

development professionals to explore the potential of this and related indazole derivatives in

their quest for new and effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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